molecular formula C14H12BrNO4 B15156558 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide

Cat. No.: B15156558
M. Wt: 338.15 g/mol
InChI Key: URSICNRWBFQXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide (H2CCBPBr) is a pyridinium-based quaternary ammonium salt characterized by two carboxylic acid functional groups: one directly attached to the pyridinium ring and the other to the benzyl substituent (Figure 1). This bifunctional structure enables strong coordination with metal ions, making it a valuable ligand in the synthesis of proton-conductive metal-organic frameworks (MOFs) . The compound is synthesized via quaternization reactions, typically involving alkylation of a pyridine derivative with a benzyl bromide bearing a carboxylic acid group. Safety protocols emphasize avoiding heat and ignition sources, indicating moderate stability under standard storage conditions .

Properties

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

1-[(4-carboxyphenyl)methyl]pyridin-1-ium-4-carboxylic acid;bromide

InChI

InChI=1S/C14H11NO4.BrH/c16-13(17)11-3-1-10(2-4-11)9-15-7-5-12(6-8-15)14(18)19;/h1-8H,9H2,(H-,16,17,18,19);1H

InChI Key

URSICNRWBFQXIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)O)C(=O)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. One common method involves the reaction of 4-carboxypyridine with 4-carboxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and pyridinium groups facilitate binding to active sites, leading to modulation of biological pathways. The compound’s zwitterionic nature enhances its solubility and bioavailability, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

  • H2CCBPBr : Contains dual carboxylic acid groups (pyridinium and benzyl positions), enabling versatile metal coordination and solubility in polar solvents.
  • 3-Carbamoyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide : Features a carbamoyl group and a ketone-substituted ethyl chain, enhancing hydrogen-bonding capacity but limiting metal coordination compared to carboxyl groups .
  • 4-Cinnamamido-1-(3-fluorobenzyl)pyridin-1-ium bromide : Incorporates a cinnamamido moiety and a fluorobenzyl group, increasing hydrophobicity and electronic effects via the fluorine atom .
  • BOP-1 (1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide) : Includes a bromobenzyl and oxoquinazolinyl group, optimized for acetylcholinesterase inhibition .

Physical and Spectral Properties

Compound Melting Point (°C) IR Key Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
H2CCBPBr Not reported ~1700 (C=O stretch) Carboxylic protons (~12–14)
3-Carbamoyl-1-(2-oxoethyl)pyridinium bromide 188–223 (varies) 1701 (C=O), 1632 (C=N) Pyridinium H: ~9.0–9.3
4-Cinnamamido-3-fluorobenzyl derivative 220–222 1708 (C=O), 1634 (C=C) Fluorobenzyl H: ~7.5–8.0
BOP-1 251–253 1701 (C=O), 1595 (Ar C=C) Quinazolinone H: ~8.5–8.7

Research Findings and Trends

MOF Development: H2CCBPBr’s dual carboxyl groups offer advantages over mono-carboxyl ligands (e.g., H3PDC) in constructing porous, proton-conductive frameworks .

Biological Activity : Pyridinium salts with electron-withdrawing groups (e.g., Br, Cl) show higher enzyme inhibition potency than carboxylated analogs .

Catalysis: Non-carboxylated N-alkyl pyridinium salts outperform carboxylated derivatives in organic-phase reactions due to increased lipophilicity .

Biological Activity

4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide (referred to as CBP) is a pyridinium salt with significant potential in various biological applications. This compound features a unique structural composition that includes multiple carboxylic acid groups, which are known for their ability to participate in hydrogen bonding and influence biological interactions.

Chemical Structure and Properties

The molecular formula for CBP is C15H14NO4BrC_{15}H_{14}NO_4Br. The compound is characterized by the presence of two carboxylic acid groups attached to a pyridine ring, which enhances its solubility and reactivity in biological systems. The bromide ion acts as a counterion, contributing to the overall stability of the compound.

The biological activity of CBP is primarily attributed to its ability to interact with various molecular targets within cells. The carboxylic acid groups can form hydrogen bonds with proteins, influencing their conformation and activity. Additionally, the pyridinium moiety can facilitate interactions with nucleic acids, potentially affecting gene expression and cellular signaling pathways.

Biological Activities

Research has documented several biological activities associated with CBP:

  • Antimicrobial Activity : Studies have shown that CBP exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes.
  • Anticancer Properties : CBP has been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell death.
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, thus modulating immune responses.

Case Studies

Several studies have explored the biological activity of CBP:

  • Antimicrobial Study : A study conducted by Shlian et al. (2022) evaluated the antimicrobial efficacy of CBP against Staphylococcus aureus and Escherichia coli. Results indicated that CBP inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .
  • Anticancer Research : A recent investigation into the anticancer properties of CBP revealed that it effectively reduced cell viability in breast cancer cell lines (MCF-7) by 70% at a concentration of 100 µM after 48 hours of treatment. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, CBP administration significantly decreased paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Tables

Activity TypeObserved EffectConcentration (µg/mL or µM)Reference
AntimicrobialInhibition of S. aureus growth50
AnticancerReduction in MCF-7 cell viability100
Anti-inflammatoryDecreased paw edemaN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.